16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione
Description
16-Phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione is a complex organic compound characterized by its unique spirocyclic structure.
Properties
IUPAC Name |
16-phenyl-15-oxadispiro[5.1.58.36]hexadecane-7,14-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c22-18-20(12-6-2-7-13-20)17(16-10-4-1-5-11-16)24-19(23)21(18)14-8-3-9-15-21/h1,4-5,10-11,17H,2-3,6-9,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAMEJNMRAEZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(OC(=O)C3(C2=O)CCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione typically involves a multi-step process. One common method is the Reformatsky reaction, which involves the reaction of methyl 1-bromocyclohexanecarboxylate with zinc in the presence of cyclohexanecarbonyl chloride to form methyl 1-(cyclohexylcarbonyl)cyclohexanecarboxylate. This intermediate is then brominated to yield methyl 1-(1-bromocyclohexylcarbonyl)cyclohexanecarboxylate, which undergoes further reaction with zinc and aromatic aldehydes to produce the final product .
Chemical Reactions Analysis
16-Phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include zinc, bromine, and various aromatic aldehydes . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
16-Phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a lead compound for drug development.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to interact with various biological pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
16-Phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione can be compared with other spirocyclic compounds, such as:
16-Aryl-15-oxadispiro[5.1.5.3]hexadecane-7,14-diones: These compounds share a similar core structure but differ in the aryl substituents, which can influence their chemical and biological properties.
Tetrahydro-pyran-2,4-diones: These compounds contain a spiro-carbon atom in the pyran ring and are used in similar synthetic applications.
The uniqueness of this compound lies in its specific phenyl substitution, which can impart distinct properties compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
